Cas no 87376-25-8 (2-Amino-4-nitrobenzonitrile)

2-Amino-4-nitrobenzonitrile is a nitro-substituted aromatic compound featuring both an amino and a nitrile functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its nitro group enhances reactivity in electrophilic substitution reactions, while the amino and nitrile groups offer additional sites for functionalization. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular properties allow for precise control in synthetic applications, making it valuable for researchers and industrial chemists seeking to develop complex nitrogen-containing heterocycles or specialty chemicals.
2-Amino-4-nitrobenzonitrile structure
2-Amino-4-nitrobenzonitrile structure
Product Name:2-Amino-4-nitrobenzonitrile
CAS No:87376-25-8
MF:C7H5N3O2
MW:163.133500814438
MDL:MFCD04117876
CID:719994
PubChem ID:11147897
Update Time:2025-05-25

2-Amino-4-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-nitrobenzonitrile
    • Benzonitrile, 2-amino-4-nitro-
    • 2-Cyano-5-nitroaniline
    • 2-amino-4-nitro-benzonitrile
    • PubChem19825
    • KSC447O6L
    • WLKYODIBWNIWDK-UHFFFAOYSA-N
    • 2-amino-4-nitrobenzenecarbonitrile
    • SBB087675
    • 2-azanyl-4-nitro-benzenecarbonitrile
    • CL8143
    • EN000335
    • ST2409514
    • AB0027161
    • W8963
    • A842115
    • J
    • 2-Amino-4-nitrobenzonitrile (ACI)
    • CS-W019227
    • SB75825
    • 87376-25-8
    • AKOS015854781
    • SCHEMBL1706658
    • PS-3775
    • MFCD04117876
    • DB-001792
    • DTXSID30456854
    • J-507878
    • MDL: MFCD04117876
    • Inchi: 1S/C7H5N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,9H2
    • InChI Key: WLKYODIBWNIWDK-UHFFFAOYSA-N
    • SMILES: N#CC1C(N)=CC([N+](=O)[O-])=CC=1

Computed Properties

  • Exact Mass: 163.03800
  • Monoisotopic Mass: 163.038176411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 95.6

Experimental Properties

  • Density: 1.411
  • Boiling Point: 414.1℃ at 760 mmHg
  • Flash Point: 204.254°C
  • Refractive Index: 1.627
  • PSA: 95.63000
  • LogP: 2.15308

2-Amino-4-nitrobenzonitrile Security Information

  • Hazard Statement: Toxic
  • Hazardous Material transportation number:UN 3439
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: T
  • Risk Phrases:R20/21/22

2-Amino-4-nitrobenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Amino-4-nitrobenzonitrile Pricemore >>

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2-Amino-4-nitrobenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Titanium chloride (TiCl3) Solvents: Methanol ,  Water ;  rt
Reference
Effect of the electronic structure of the radical anions of 4-substituted 1,2- and 1,3-dinitrobenzenes on the regioselectivity of reduction of the nitro groups
Orlov, V. Yu.; et al, Russian Journal of General Chemistry, 2006, 76(1), 76-81

Production Method 2

Reaction Conditions
1.1 Reagents: Titanium chloride (TiCl3)
Reference
Partial reduction of nitro groups in 2,4-dinitrobenzonitrile
Kopeikin, V. A.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(7), 1555-6

Production Method 3

Reaction Conditions
Reference
Sequence of nitro group reduction in aromatic dinitro-substituted compounds
Kopeikin, V. V.; et al, Osnov. Organ. Sintez i Neftekhimiya, 1983, (19), 65-8

2-Amino-4-nitrobenzonitrile Raw materials

2-Amino-4-nitrobenzonitrile Preparation Products

2-Amino-4-nitrobenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:87376-25-8)2-Amino-4-nitrobenzonitrile
Order Number:A842115
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):250.0/826.0
Email:sales@amadischem.com

2-Amino-4-nitrobenzonitrile Related Literature

Additional information on 2-Amino-4-nitrobenzonitrile

Recent Advances in the Study of 2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8): A Comprehensive Research Brief

2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and amino functional groups attached to a benzonitrile core, has been the subject of numerous studies due to its potential applications in drug discovery, material science, and organic synthesis. Recent advancements have shed light on its unique properties, synthetic pathways, and biological activities, making it a focal point for researchers aiming to develop novel therapeutic agents and functional materials.

One of the key areas of research involving 2-Amino-4-nitrobenzonitrile is its role as a building block in the synthesis of heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of quinazoline derivatives, which exhibit potent inhibitory effects against various kinase targets. The researchers utilized a multi-step synthetic route, starting with 2-Amino-4-nitrobenzonitrile, to achieve high yields and purity of the desired products. This work highlights the compound's versatility and importance in medicinal chemistry.

In addition to its synthetic applications, 2-Amino-4-nitrobenzonitrile has been investigated for its biological activities. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for the development of new antibiotics. Further mechanistic studies revealed that the compound disrupts bacterial cell wall synthesis, providing a plausible explanation for its efficacy.

The pharmacokinetic and toxicological profiles of 2-Amino-4-nitrobenzonitrile have also been a subject of interest. A preclinical study conducted by a team at the University of Cambridge (2023) evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The findings indicated favorable oral bioavailability and a relatively short half-life, which could be advantageous for certain therapeutic applications. However, the study also noted potential hepatotoxicity at higher doses, underscoring the need for further optimization and safety assessments.

From a materials science perspective, 2-Amino-4-nitrobenzonitrile has been employed in the development of organic semiconductors and fluorescent probes. A recent publication in Advanced Materials (2024) described its incorporation into a novel polymer matrix, resulting in a material with enhanced electron mobility and thermal stability. These properties make it a promising candidate for use in organic electronics, such as flexible displays and solar cells. Additionally, its fluorescence characteristics have been leveraged in the design of sensors for detecting heavy metal ions in environmental samples.

In conclusion, the ongoing research on 2-Amino-4-nitrobenzonitrile (CAS: 87376-25-8) underscores its multifaceted utility in chemical biology and pharmaceutical sciences. Its applications span from drug discovery to materials engineering, driven by its unique chemical structure and functional properties. Future studies are expected to further elucidate its mechanisms of action, optimize its synthetic routes, and explore new therapeutic and industrial applications. As the field advances, this compound is likely to remain a valuable tool for researchers seeking innovative solutions to complex challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87376-25-8)2-Amino-4-nitrobenzonitrile
A842115
Purity:99%/99%
Quantity:25g/100g
Price ($):250.0/826.0
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